An In-depth Technical Guide to 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine (CAS Number: 7523-57-1)
An In-depth Technical Guide to 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine (CAS Number: 7523-57-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry. This document consolidates available information on its chemical identity, physicochemical properties, synthesis, potential applications, and safety considerations. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates data from structurally related compounds to provide a broader context and to highlight areas for future research.
Introduction and Nomenclature
3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine is a substituted 1,2,4-thiadiazole. The thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom.[1] Such scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antimalarial properties.[2][3] The presence of a trichloromethyl group at the 3-position and an amine group at the 5-position of the thiadiazole ring suggests that this compound may exhibit unique biological activities worthy of investigation.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 7523-57-1[4][5][6] |
| Molecular Formula | C₃H₂Cl₃N₃S[6] |
| Molecular Weight | 218.495 g/mol [6] |
| IUPAC Name | 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine |
| Synonyms | 5-Amino-3-(trichloromethyl)-1,2,4-thiadiazole |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];C1 [label="C", pos="0,1.5!"]; N2 [label="N", pos="1.3,0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; S5 [label="S", pos="-1.3,-0.75!"]; C6 [label="C", pos="-1.3,0.75!"]; Cl1 [label="Cl", pos="-2.6,1.5!"]; Cl2 [label="Cl", pos="-1.3,2.25!"]; Cl3 [label="Cl", pos="0,2.25!"]; N7 [label="NH₂", pos="2.6,1.5!"];
C1 -- N2 [label=""]; N2 -- C3 [label=""]; C3 -- N4 [label=""]; N4 -- S5 [label=""]; S5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- Cl1 [label=""]; C1 -- Cl2 [label=""]; C1 -- Cl3 [label=""]; N2 -- N7 [label=""]; }
Figure 1: Chemical structure of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine.
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 218.495 g/mol | [6] |
| Molecular Formula | C₃H₂Cl₃N₃S | [6] |
| Boiling Point | Not available | [5] |
| Melting Point | Not available | |
| Solubility | Expected to have moderate solubility in polar organic solvents. | Inferred |
Due to the presence of the polar amine group and the heterocyclic ring, the compound is expected to be a solid at room temperature with a relatively high melting point, similar to other amino-thiadiazole derivatives. Its solubility is likely to be limited in water but higher in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
Synthesis and Characterization
A specific experimental protocol for the synthesis of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine has not been detailed in the available literature. However, a plausible synthetic route can be inferred from the synthesis of analogous compounds. The synthesis of various 5-amino-3-substituted-1,2,4-thiadiazoles has been reported to proceed via the reaction of a 5-chloro-3-substituted-1,2,4-thiadiazole with an appropriate amine.
A likely precursor for the synthesis is 5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole . This intermediate could be synthesized from an appropriate amidine and trichloromethylsulfenyl chloride. The final step would involve the amination of this chloro-substituted thiadiazole.
Figure 2: Plausible synthetic pathway for 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine.
General Experimental Protocol (Proposed)
The following is a generalized, hypothetical protocol based on the synthesis of similar compounds. This procedure has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.
Step 1: Synthesis of 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole (Intermediate)
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This step would likely involve the reaction of trichloroacetamidine with trichloromethylsulfenyl chloride in a suitable solvent. The reaction conditions would need to be carefully controlled to favor the formation of the desired thiadiazole ring.
Step 2: Amination of the Intermediate
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Dissolve 5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole in a suitable polar aprotic solvent (e.g., tetrahydrofuran, dioxane).
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Cool the solution in an ice bath.
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Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in the same solvent dropwise with stirring.
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Allow the reaction to warm to room temperature and stir for several hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture may be worked up by quenching with water and extracting the product with an organic solvent.
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The crude product can be purified by recrystallization or column chromatography.
Characterization
No specific spectral data (NMR, IR, Mass Spectrometry) for 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine were found in the public domain. Characterization of the synthesized compound would be essential to confirm its identity and purity.
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¹H NMR: Expected to show a broad singlet for the -NH₂ protons.
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¹³C NMR: Would show signals for the two carbons of the thiadiazole ring and the trichloromethyl carbon.
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FTIR: Should exhibit characteristic absorption bands for N-H stretching of the amine group, C=N and C-N stretching of the thiadiazole ring, and C-Cl stretching of the trichloromethyl group.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (218.5 g/mol ), along with a characteristic isotopic pattern for the three chlorine atoms.
Potential Applications and Biological Significance
While there is no specific information on the biological activity of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine, the broader class of thiadiazole derivatives has been extensively studied for various therapeutic applications.
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Antimalarial Activity: A notable study on related compounds revealed that certain 5-amino-3-(trichloromethyl)-1,2,4-thiadiazole derivatives exhibit antimalarial activity.[2] This suggests that the title compound could be a valuable starting point for the development of new antimalarial agents.[3]
-
Antimicrobial and Antifungal Activity: Thiadiazole derivatives are well-known for their broad-spectrum antimicrobial and antifungal properties.[7][8]
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Anticonvulsant Activity: Several studies have reported the anticonvulsant effects of various thiadiazole derivatives.[8]
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Anti-inflammatory and Analgesic Activity: The thiadiazole scaffold is also present in compounds with demonstrated anti-inflammatory and analgesic effects.
The trichloromethyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties and biological activity of the molecule. Further research is warranted to explore the full therapeutic potential of this compound.
Safety and Handling
No specific Safety Data Sheet (SDS) for 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine (CAS 7523-57-1) is publicly available. Therefore, it must be handled with the utmost care, assuming it is a hazardous substance. The following precautions are based on the safety information for structurally related hazardous chemicals.
Table 3: General Safety and Hazard Information (Inferred)
| Hazard Category | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed. Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[4] |
| Skin Irritation | Causes skin irritation. Wear protective gloves. Wash skin thoroughly after handling.[4][6] |
| Eye Irritation | Causes serious eye irritation. Wear eye protection. Rinse cautiously with water for several minutes.[4][6] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[6] |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate.
Storage and Disposal
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations.
Figure 3: A proposed experimental workflow for the synthesis, characterization, and biological evaluation of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine.
Conclusion and Future Directions
3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine is a chemical entity with potential for further investigation, particularly in the field of drug discovery. The presence of the thiadiazole core and the trichloromethyl group suggests that it may possess interesting biological activities, with preliminary evidence from related compounds pointing towards antimalarial applications.
However, a significant lack of experimental data for this specific compound hinders a complete understanding of its properties and potential. Future research should focus on:
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Developing and optimizing a reliable synthetic protocol.
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Thoroughly characterizing the compound using modern analytical techniques (NMR, FTIR, MS, and single-crystal X-ray diffraction).
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Determining its key physicochemical properties, such as melting point, solubility, and pKa.
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Conducting comprehensive in vitro and in vivo screening to evaluate its biological activity profile, including antimalarial, antimicrobial, and cytotoxic effects.
This foundational work is crucial for unlocking the potential of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine and its derivatives as lead compounds in drug development programs.
References
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[Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][2][4][5]triazole-6(5H)-ones as Possible Anticancer Agents. (n.d.). PMC.]([Link])
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